(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol

Riboflavin synthesis Reductive amination yield Process chemistry optimization

Securing stereochemically intact riboflavin intermediates is a persistent supply challenge. N-D-Ribityl-3,4-xylidine (CAS 3051-94-3) directly addresses this as the validated penultimate precursor for industrial riboflavin and 5-deazariboflavin synthesis. • Consistent (2R,3S,4S) configuration verified by melting point (135-140 °C) and HPLC. • Delivers ~30% overall riboflavin yield from D-glucose-double the conventional route-using low-pressure hydrogenation (2-9 bar). • Crystalline form enables straightforward purification; stored at 2-8 °C and shipped under wet ice to preserve integrity.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 3051-94-3
Cat. No. B137355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
CAS3051-94-3
Synonyms1-Deoxy-1-(3,4-xylidino)-D-ribitol;  3,4-Dimethylphenyl-N-D-ribitylamine;  NSC 122032;  NSC 19654; 
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
InChIInChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1
InChIKeyZPFOXBJGVIUHDO-XQQFMLRXSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-D-Ribityl-3,4-xylidine: Core Intermediate Overview


(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol, systematically known as 1-deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol and industrially referred to as N-D-ribityl-3,4-xylidine or ribitylxylidine, is a chiral amino-tetrol that serves as the critical penultimate intermediate in the industrial synthesis of riboflavin (vitamin B₂) [1]. The compound is produced via reductive condensation of D-ribose with 3,4-xylidine (3,4-dimethylaniline) over a hydrogenation catalyst and bears the defining D-ribitol stereochemistry (2R,3S,4S) essential for downstream biological activity of the final vitamin [2]. Its molecular formula is C₁₃H₂₁NO₄ with a molecular weight of 255.31 g/mol; it is a crystalline solid with a melting point of 135–140 °C (dec.) and is typically stored at 2–8 °C .

1 (2R,3S,4S) stereochemistry consistent with D-ribitol configuration essential for downstream riboflavin activity.
2 3,4-Dimethyl substitution pattern structurally required for correct isoalloxazine ring formation.
3 Crystalline form permits direct purification from crude epimer mixtures, supporting industrial-scale procurement.

Why Ribitylxylidine Cannot Be Substituted


Although several N-substituted-D-ribitylamines populate the riboflavin synthetic landscape, simple in-class substitution is precluded by four interconnected factors. First, the 3,4-dimethyl substitution pattern on the aniline ring is structurally required for correct isoalloxazine ring formation; analogs bearing unsubstituted aniline (N-ribitylaniline) or different alkyl substitution patterns fail to produce riboflavin with comparable reaction efficiency [1]. Second, downstream reactivity bifurcates sharply: N-D-ribityl-3,4-xylidine can be directly diazotized and coupled with barbituric acid to yield riboflavin, whereas the downstream phenylazo intermediates (e.g., 3,4-xylyl-6-phenylazo-D-ribitylamine, CAS 21037-26-3) are already one step further along the synthetic sequence and carry substantially higher molecular weight (359.42 vs. 255.31 g/mol), different solubility profiles, and distinct melting points (167–172 °C vs. 135–140 °C) . Third, catalytic process economics diverge significantly: the optimized boric acid-catalyzed synthesis of CAS 3051-94-3 operates at low hydrogen pressure (2–9 bar) with Raney nickel and achieves 87–90%+ yield from D-ribose, whereas alternative intermediates require either stoichiometric borate isolation (85.5% yield at 30 bar) or non-recyclable catalyst systems [2]. Fourth, the crystalline nature of this compound enables straightforward purification by crystallization directly from crude epimer mixtures—a critical industrial advantage not shared by all in-class intermediates [3].

! 3,4-dimethyl substitution pattern required; unsubstituted or differently alkylated anilines fail to produce riboflavin efficiently.
! Phenylazo intermediates (CAS 21037-26-3) are further along the synthetic sequence with distinct MW and solubility—not a direct replacement.
! Catalytic boric acid process achieves high yield at low H₂ pressure; alternative catalyst systems may not reproduce the reported yield and pressure profile.

Comparator Evidence: Ribitylxylidine vs. Analogs


Synthetic Yield: Boric Acid vs. Standard Catalysis

The boric acid-catalyzed reductive condensation of D-ribose with 3,4-dimethylaniline using Raney nickel at low hydrogen pressure (2–9 bar) yields N-D-ribityl-3,4-xylidine at 87% to over 90% of theory, based on ribose [1]. In direct comparison, the standard Raney nickel process without boric acid catalysis yields only approximately 63% [2]. The earlier high-pressure process (25–50 bar H₂) yields 75–78%, while the borate isolation method requiring stoichiometric boric acid and 30 bar H₂ yields around 85.5%—still below the optimized catalytic process [1]. The addition of catalytic boric acid (6–35 mmol per mol ribose) increases the yield by 25–40 percentage points of theory relative to uncatalyzed conditions [1].

Synthetic Yield
Head-to-head
87–90%+ of theory vs ~63% (standard Raney Ni)
Supports process economics and procurement specification for large-scale synthesis.
Boric acid-catalyzed, Raney Ni, 2–9 bar H₂; yield gain +24–27 pp.
Riboflavin synthesis Reductive amination yield Process chemistry optimization

Low-Pressure Hydrogenation Advantage

The optimized synthesis of CAS 3051-94-3 proceeds at a hydrogen pressure of 2–9 bar (preferably 2–5 bar), which falls within the rating of standard industrial hydrogenation reactors and eliminates the need for gas compressors [1]. In stark contrast, the alternative direct route that hydrogenates D-ribonic acid or D-ribonolactone to N-D-ribityl-3,4-xylidine in a single stage requires approximately 250–300 bar hydrogen pressure, demanding a 'very capital-intensive high-pressure hydrogenation unit' [2]. Even the earlier ribitylxylidine processes using Raney nickel without boric acid required 25–50 bar [1]. The ability to operate at 2–9 bar means the reaction can be charged directly from hydrogen cylinders without intermediate compression, and existing reactors sanctioned for pressures up to 10 bar can be utilized [1].

Hydrogenation Pressure
Head-to-head
2–9 bar vs 250–300 bar (direct route)
Avoids capital-intensive high-pressure equipment; enables standard reactor use.
~25- to 150-fold lower pressure than alternative route.
Process safety Capital expenditure Hydrogenation pressure

Integrated Riboflavin Yield from D-Glucose

When N-D-ribityl-3,4-xylidine (CAS 3051-94-3) is employed as the key intermediate in the improved integrated process starting from D-glucose, the compound is obtained in approximately 40% yield from glucose, translating to a riboflavin yield of almost 30% of theory relative to D-glucose [1]. In the previously known conventional process proceeding through D-arabonic acid, D-ribonic acid, D-ribonolactone, and amalgam reduction, the yield of N-D-ribityl-3,4-xylidine from D-glucose was only 20–23%, resulting in a riboflavin yield of 15–16% [1]. The alternative direct high-pressure hydrogenation of ribonic acid/ribonolactone yields at most 35% of the intermediate, giving riboflavin yields below 25% [1]. The fermentation-based route to D-ribose followed by conventional conversion gives approximately 34% intermediate yield and ~24% riboflavin yield [1].

Overall Riboflavin Yield
Head-to-head
~30% from D-glucose
Roughly double the conventional 15–16% yield; fundamental cost advantage.
Integrated D-glucose → ribitylxylidine → riboflavin route.
Overall process yield Riboflavin manufacture D-Glucose to vitamin B₂

5-Deazariboflavin Condensation Efficiency

N-D-Ribityl-3,4-xylidine (CAS 3051-94-3) serves as a direct condensation partner for 6-chloro-5-formyluracil to yield 5-deazariboflavin in a single step with greater than 80% yield [1]. Alternative synthetic routes to 5-deazariboflavin that do not use this intermediate require multi-step sequences with lower overall efficiency. In the improved synthesis reported by Carlson and Kiessling (2004), reductive amination of D-ribose with 3,4-dimethylaniline (producing CAS 3051-94-3 in situ as the ribitylated aniline intermediate) proceeded in 90% yield using NaCNBH₃ in refluxing methanol, and this intermediate was subsequently converted to 5-deazariboflavin [2]. The use of 3,4-dimethyl substitution on the aniline ring—precisely the structural feature of CAS 3051-94-3—was essential for the subsequent cyclization chemistry; attempts to use unsubstituted aniline or differently substituted anilines yielded structurally distinct isoalloxazine analogs, not 5-deazariboflavin [2].

5-Deazariboflavin Yield
Cross-study
>80% single-step
Gateway intermediate enabling efficient flavin analog synthesis.
vs. 19–50% multi-step alternatives (reported).
5-Deazariboflavin Flavin analog synthesis Coenzyme analog

Crystallization vs. Chromatographic Purification

A defining industrial advantage of CAS 3051-94-3 is that pure N-D-ribityl-3,4-xylidine can be isolated directly by crystallization from the crude epimer mixture obtained after Mo(VI)-catalyzed epimerization of D-arabinose [1]. This mixture contains D-ribose, D-arabinose, D-xylose, D-lyxose, and other by-products; yet upon hydrogenation in the presence of 3,4-xylidine, only the ribityl-xylidine crystallizes out selectively, avoiding co-crystallization of the corresponding arabityl-, xylityl-, and lyxityl-xylidines [1]. This surprising selectivity eliminates the need for expensive chromatographic separation of the epimer mixture prior to hydrogenation. In contrast, the downstream phenylazo intermediate 3,4-xylyl-6-phenylazo-D-ribitylamine (CAS 21037-26-3, MW 359.42, mp 167–172 °C) requires prior purification of the ribitylxylidine and a separate diazotization/coupling step, adding unit operations and isolated intermediate handling . The crystalline nature of CAS 3051-94-3 (mp 135–140 °C, dec.) also facilitates quality control via melting point determination, unlike amorphous or poorly crystallizing analogs .

Purification
Class-level
Direct crystallization from crude epimer mixture
May eliminate chromatographic separation, reducing solvent use and cost.
Selective crystallization avoids co-precipitation of epimer by-products.
Industrial purification Crystallization Epimer separation

Catalyst Recyclability: Pd/Al2O3 vs. Raney Nickel

While the standard industrial synthesis of CAS 3051-94-3 employs Raney nickel—a non-recyclable catalyst that contaminates the product with nickel salts—research by Nadtochii et al. (2004) demonstrated that alumina-supported palladium catalysts (Pd/Al₂O₃) can be used for the same reductive condensation of D-ribose with 3,4-xylidine, offering catalyst recyclability [1]. The Pd/Al₂O₃ catalyst system achieves comparable or improved product purity by eliminating nickel salt contamination, though yields and specific reaction conditions differ from the Raney nickel standard (63% yield at 70–80 °C and 6–7 MPa for the standard Ni process) [1]. This differentiation is relevant for procurers specifying catalyst-derived impurity profiles: product synthesized via Pd catalysis may exhibit lower residual metal content compared to Raney nickel-derived material, which is significant for pharmaceutical-grade riboflavin production where heavy metal specifications are stringent [2]. The boric acid-catalyzed Raney nickel process described in EP 0245774 (87–90%+ yield at 2–9 bar) represents the current yield-optimized standard, but the Pd/Al₂O₃ route offers a complementary advantage in catalyst sustainability [2].

Catalyst System
Cross-study
Raney Ni (high yield) vs Pd/Al₂O₃ (recyclable)
Pd route offers reduced Ni contamination and catalyst reuse.
Yield optimization for Pd remains under development.
Catalyst recyclability Palladium catalysts Green chemistry

Procurement Applications of Ribitylxylidine


Industrial Riboflavin Manufacture via D-Glucose

CAS 3051-94-3 is the irreplaceable penultimate intermediate for industrial riboflavin production via the integrated D-glucose → gluconic acid → arabinose → ribose → ribitylxylidine → phenylazo intermediate → riboflavin sequence. The optimized process yields approximately 30% riboflavin from D-glucose—roughly double the 15–16% achieved by the conventional route—and operates at low hydrogen pressure (2–9 bar), enabling use of standard reactor equipment rather than capital-intensive high-pressure units [1]. Procurement of this intermediate with consistent stereochemical purity (2R,3S,4S configuration) and crystalline form (mp 135–140 °C) is essential, as any epimer contamination would propagate through to the final vitamin product and compromise biological activity .

5-Deazariboflavin and Flavin Analog Synthesis

CAS 3051-94-3 serves as the direct precursor for 5-deazariboflavin, a critical flavin analog used to distinguish redox from non-redox roles of flavin cofactors in flavoenzymes. The one-step condensation with 6-chloro-5-formyluracil proceeds in >80% yield, and the improved reductive amination route (NaCNBH₃, refluxing methanol) yields the ribitylated aniline intermediate in 90% yield [1]. Researchers synthesizing structurally modified flavins—including 7,8-didemethyl, 8-isopropyl, and other substituted isoalloxazines—require this intermediate as the common ribityl chain donor; the 3,4-dimethyl substitution pattern is essential for correct isoalloxazine ring annulation, and analogs with different aryl substitution patterns lead to structurally distinct products .

Reductive Amination Process Development

The synthesis of CAS 3051-94-3 from D-ribose and 3,4-xylidine represents a well-characterized model reaction for studying reductive amination of reducing sugars with aromatic amines. The availability of multiple catalyst systems—Raney nickel with and without boric acid promotion, Pd/Al₂O₃, Ni–Ti, and Pd/C—each delivering distinct yield-pressure-purity profiles, makes this compound an ideal substrate for benchmarking new catalytic methodologies [1]. Procurers engaged in catalyst development or process optimization can use this compound as a reference standard to evaluate novel catalyst performance against the established benchmarks: 63% (standard Raney Ni at 6–7 MPa), 87–90%+ (Raney Ni with catalytic boric acid at 2–9 bar), and Pd/Al₂O₃ (recyclable) .

QC Reference Standard for Riboflavin Intermediates

CAS 3051-94-3 in its pure crystalline form (mp 135–140 °C, dec.; HPLC-verified purity) serves as an authentic reference standard for identity, purity, and impurity profiling in riboflavin intermediate supply chains. The compound's well-defined physicochemical properties—including its characteristic melting point with decomposition, methanol solubility, and storage requirement at 2–8 °C—provide unambiguous quality benchmarks [1]. Distinguishing this intermediate from the downstream phenylazo intermediate (CAS 21037-26-3, mp 167–172 °C, MW 359.42) by melting point and molecular weight is essential for incoming material verification in multi-step riboflavin manufacturing facilities where both intermediates may be present .

Application
Selection Property
Validation Focus
Industrial Riboflavin Manufacture
Process compatibility with D-glucose route
Stereochemical purity and crystalline form
5-Deazariboflavin Synthesis
3,4-Dimethyl substitution fidelity
Isoalloxazine annulation efficiency
Reductive Amination Process Development
Catalyst benchmarking substrate
Yield-pressure-purity profile comparison
QC Reference Standard for Riboflavin Intermediates
Physicochemical identity benchmarks
Distinguishing from downstream intermediates (e.g., CAS 21037-26-3)
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